molecular formula C17H37NO3S B7801445 N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 68201-55-8

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No. B7801445
CAS RN: 68201-55-8
M. Wt: 335.5 g/mol
InChI Key: IZWSFJTYBVKZNK-UHFFFAOYSA-N
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Description

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic detergent . It is used for protein solubilization .


Synthesis Analysis

The compound has been synthesized and its molecular structure confirmed by H NMR and FTIR .


Molecular Structure Analysis

The compound has been used in studies to evaluate protein structural changes in mixed systems of ionic and zwitterionic surfactants . It has also been used to investigate the interaction between ionic liquids and zwitterionic surfactants .


Chemical Reactions Analysis

N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate has been used in studies to assess protein structural changes in a mixed system of ionic and zwitterionic surfactants . It has also been used in a study to investigate the interaction between ionic liquid and zwitterionic surfactant .


Physical And Chemical Properties Analysis

The compound has a micellar average molecular weight of 18,500 and an aggregation number of 55 . It is soluble in water at 1 M at 20 °C .

Scientific Research Applications

Molecular Dynamics and Surface Properties

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB12-3) has been studied for its ability to form a closely packed mono-layer at the air/water interface. Molecular dynamics simulations reveal that SB12-3 has strong interactions with water molecules, especially its anionic sulfonic groups, and displays salt resistance behavior, particularly with divalent ions (Qu et al., 2016).

Interactions with Other Surfactants

Research on the interactions between SB12-3 and other surfactants like sodium dodecyl sulfate (SDS) shows strong interactions between zwitterionic and anionic surfactants. This synergy influences the critical micelle concentration (cmc) and can exhibit synergistic behavior above certain mole fractions (McLachlan & Marangoni, 2006).

Biosurfactant Interactions

The interactions between SB12-3 and the lipopeptide Surfactin have been studied, indicating that molecule structure and mole ratio significantly influence synergism. The study of surfactin and sulfopropyl betaines, including SB12-3, suggests spherical aggregate formation, aligning with small-angle neutron scattering data (Liu et al., 2013).

Oil/Water Interface Properties

The oil/water interfacial properties of SB12-3 combined with anionic surfactants reveal that the synergistic effect between surfactants is greatly affected by their molecular structure. This knowledge assists in understanding optimal surfactant selection for enhancing oil recovery (Su et al., 2021).

Micellar Behavior in Mixed Systems

Studies on the aggregation behavior of SB12-3 in mixed systems at the oil/water interface show synergistic effects between SB12-3 and other surfactants, influencing hydrophilic and hydrophobic properties. This synergism is important for understanding intermolecular interactions in complex systems (Li et al., 2017).

Ion Chromatography Applications

SB12-3 has been utilized in ion chromatography for the simultaneous separation of inorganic cations and anions, offering insights into the mechanisms involved in such separations (Hu et al., 1997).

Safety And Hazards

The compound is irritating to eyes, respiratory system, and skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also recommended to avoid ingestion and inhalation, and to avoid dust formation .

Future Directions

The compound has been used in research to evaluate protein structural changes in mixed systems of ionic and zwitterionic surfactants . It has also been used to investigate the interaction between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for research involving this compound.

properties

IUPAC Name

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWSFJTYBVKZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID6049222
Record name 3-(Dodecyldimethylammonio)propanesulfonate
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Molecular Weight

335.5 g/mol
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Physical Description

Nearly white to white hygroscopic crystalline powder; [TCI America MSDS]
Record name N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Product Name

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS RN

14933-08-5, 68201-55-8
Record name N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Record name 3-(Dodecyldimethylammonio)propanesulfonate
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Record name 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt
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Record name 3-(Dodecyldimethylammonio)propanesulfonate
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Record name Dodecyldimethyl(3-sulphonatopropyl)ammonium
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Record name Betaines, coco alkyldimethyl(3-sulfopropyl)
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Record name LAURYL SULTAINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Citations

For This Compound
490
Citations
J Li, Y Han, G Qu, J Cheng, C Xue, X Gao, T Sun… - Colloids and Surfaces A …, 2017 - Elsevier
Molecular dynamics simulation method was used to study the aggregation behavior of the surfactant mixed system of N-Dodecyl-N, N-Dimethyl-3-Ammonio-1-Propanesulfonate(SB12-3)…
Number of citations: 25 www.sciencedirect.com
G Qu, C Xue, Y Han, S Liang, J Cheng… - Journal of Dispersion …, 2016 - Taylor & Francis
Molecular dynamics (MD) simulation has been carried out to investigate the properties of a mono-layer of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB12-3) adsorbed …
Number of citations: 10 www.tandfonline.com
G Qu, Q Guan, Y Pan, M Wang, J Li… - Journal of Dispersion …, 2017 - Taylor & Francis
Here we report a molecular dynamics simulation on the structures of N-dodecyl-N,N-dimethyl-3-ammonio-1-propane-sulfonate (SB12-3) micelle. We tracked the formation of the micelle …
Number of citations: 4 www.tandfonline.com
E Cholewa, I Burgess, J Kunze, J Lipkowski - Journal of Solid State …, 2004 - Springer
Electrochemical measurements including cyclic voltammetry, differential capacity, and chronocoulometry have been used to characterize the adsorption behaviors of the zwitterionic …
Number of citations: 17 link.springer.com
G Qu, Q Guan, H Sun, M Lin, Y Cai, Y Pan… - Journal of Dispersion …, 2018 - Taylor & Francis
In this paper, molecular dynamics simulation methods were used to investigate salt effects on micellization of N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propane-sulfonate (SB12-3) in …
Number of citations: 1 www.tandfonline.com
AA McLachlan, DG Marangoni - Journal of colloid and interface science, 2006 - Elsevier
Critical micelle concentration (cmc) values have been determined for the mixed zwitterionic/anionic surfactant systems of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (ZW3-…
Number of citations: 121 www.sciencedirect.com
W Hu, K Hasebe, K Tanaka, PR Haddad - Journal of Chromatography A, 1999 - Elsevier
A new type of zwitterionic surfactant, N-{2-[acetyl(3-sulfopropyl)amino]ethyl}-N,N-dimethyldodecanaminium hydroxide (ammonium sulfobetaine-1), with a greater distance between the …
Number of citations: 26 www.sciencedirect.com
F Liu, J Xiao, VM Garamus, L Almásy, R Willumeit… - Langmuir, 2013 - ACS Publications
The interactions between the lipopeptide Surfactin and four betaines, N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SDDAB), N-tetradecyl-N,N-dimethyl-3-ammonio-1-…
Number of citations: 24 pubs.acs.org
SR Varade, P Ghosh - Journal of Dispersion Science and …, 2019 - Taylor & Francis
This paper reports the foamability and the stability of foams of aqueous solutions of mixed systems of a zwitterionic surfactant (ie N-Dodecyl-N, N-dimethyl-3-ammonio-1-…
Number of citations: 7 www.tandfonline.com
W Hu - Langmuir, 1999 - ACS Publications
An ion chromatographic method was proposed for studying the interactions between zwitterionic micelles and inorganic ions. Pseudomicelles obtained by adsorption of zwitterionic …
Number of citations: 43 pubs.acs.org

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